(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate
Description
(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate is a chiral carbamate derivative featuring a cyclopropane ring fused to a pyrrolidine moiety, protected by a tert-butyloxycarbonyl (Boc) group. Its stereochemistry and rigid cyclopropane structure confer unique conformational properties, which influence binding affinity and metabolic stability in drug discovery .
Properties
IUPAC Name |
tert-butyl N-[1-[(3S)-pyrrolidin-3-yl]cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTCVIHNVLALCL-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CC1)[C@H]2CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the N-heterocyclization of primary amines with diols, catalyzed by complexes such as Cp*Ir.
Protection with Tert-butyl Carbamate: The final step involves the protection of the amine group with tert-butyl carbamate, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using reagents such as m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed on the cyclopropyl group using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, often using strong nucleophiles like alkoxides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA), room temperature.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, room temperature to elevated temperatures.
Substitution: Alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced cyclopropyl derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Medicinal Chemistry
(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting neurological and psychiatric disorders.
Case Study: Neurological Applications
Research has indicated that derivatives of this compound may exhibit potential as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. The pyrrolidine moiety is thought to enhance binding affinity to serotonin receptors, making it a candidate for further exploration in drug formulation.
Synthetic Chemistry
The compound is utilized in synthetic pathways for creating more complex molecules. Its stable carbamate group facilitates reactions such as nucleophilic substitutions and coupling reactions, which are essential in the synthesis of peptide-like structures.
Example: Synthesis of Cyclopropane Derivatives
In synthetic organic chemistry, this compound can be used to create cyclopropane derivatives through cyclopropanation reactions, which are valuable in developing new materials and pharmaceuticals.
Potential Therapeutic Uses
The pharmacological profile of this compound suggests several therapeutic applications:
- Antidepressant Effects : Preliminary studies indicate that modifications to the compound could enhance its efficacy as an antidepressant.
- Cognitive Enhancers : Due to its interaction with neurotransmitter systems, it may also serve as a cognitive enhancer or neuroprotective agent.
Toxicology and Safety
Understanding the safety profile of this compound is crucial for its application in drug development. Toxicological assessments have shown that while it exhibits some level of cytotoxicity at high concentrations, its therapeutic window may still be favorable for certain applications.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyrrolidine groups can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecule. The carbamate group can also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Structural Features
- Core Scaffold : The compound combines a cyclopropane ring with a pyrrolidine (5-membered nitrogen-containing ring), distinguishing it from analogs with larger rings (e.g., cyclopentane or piperidine) .
- Substituents : The tert-butyl carbamate group enhances solubility and protects the amine during synthetic steps, a common strategy in peptide and small-molecule synthesis .
Physicochemical Properties
A comparison of select analogs is provided below:
*Estimated using computational tools (e.g., MarvinSketch).
Key Observations :
- The smaller cyclopropane ring increases ring strain, which may enhance reactivity in coupling reactions compared to cyclopentane derivatives .
Structure-Activity Relationship (SAR) Insights
- Cyclopropane vs. Cyclopentane : Cyclopropane-containing compounds exhibit higher metabolic stability due to reduced flexibility, as seen in protease inhibitors .
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size may limit off-target interactions compared to bulkier piperidine derivatives, as observed in kinase inhibitors .
- Boc Group: Enhances membrane permeability but may require deprotection for in vivo activity, a trade-off noted in prodrug design .
Biological Activity
(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate, identified by its CAS number 1229421-17-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 226.32 g/mol. Its structure includes a pyrrolidine ring and a cyclopropyl group, which are critical for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in neurological and metabolic pathways. For instance, piperidine derivatives have been shown to exhibit anticancer activity through the inhibition of specific pathways related to tumor growth .
Biological Activity Overview
-
Anticancer Properties :
- Studies suggest that piperidine derivatives can induce apoptosis in cancer cells. For example, one study demonstrated that certain piperidine carbamates exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- The structure-activity relationship (SAR) studies indicate that modifications in the piperidine ring can significantly affect the compound's potency against various cancer cell lines.
- Neuroprotective Effects :
- Anti-parasitic Activity :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Inhibits cholinesterase; protects neurons | |
| Anti-parasitic | Efficacy against Trypanosoma brucei |
Case Study 1: Anticancer Activity
In a comparative study involving various piperidine derivatives, this compound was evaluated for its cytotoxic effects on FaDu cells. Results indicated that it had a significant impact on cell viability, suggesting a potential role as an anticancer agent.
Case Study 2: Neuroprotection
A recent investigation into novel piperidine derivatives revealed that compounds structurally related to this compound exhibited dual inhibition of cholinesterase and monoamine oxidase B, indicating their potential for treating Alzheimer’s disease .
Q & A
Basic: What are the recommended synthetic routes for (S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting from a pyrrolidine derivative and tert-butyl carbamate. A common approach includes:
- Step 1: Reacting tert-butyl carbamate with a functionalized pyrrolidine intermediate (e.g., 1-(pyrrolidin-3-yl)cyclopropanamine) under reductive amination conditions using sodium borohydride (NaBH₄) or other reducing agents .
- Step 2: Protecting group strategies (e.g., tert-butoxycarbonyl, Boc) to stabilize reactive amines during subsequent reactions .
- Optimization: Key parameters include solvent choice (dichloromethane or chloroform), inert atmosphere (N₂/Ar), and reaction time (3–18 hours). Automated reactors or continuous flow systems can improve scalability .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify stereochemistry and functional groups (e.g., tert-butyl at ~1.4 ppm, carbamate carbonyl at ~155 ppm) .
- Mass Spectrometry (ESI-MS or HRMS): Confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₂₃N₂O₂: calculated 263.17) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase columns and UV detection .
Advanced: How can researchers investigate the compound’s interaction with biological targets like enzymes or receptors?
Answer:
- In Vitro Assays:
- Enzyme Inhibition: Test cholinesterase or protease inhibition using colorimetric substrates (e.g., Ellman’s reagent for acetylcholinesterase) .
- Binding Affinity: Radioligand displacement assays or surface plasmon resonance (SPR) to measure KD values .
- In Silico Studies:
Advanced: What strategies resolve contradictions in observed vs. predicted reactivity during synthesis?
Answer:
- Mechanistic Analysis: Employ deuterium labeling or kinetic isotope effects to identify rate-determining steps in carbamate formation .
- Side Reaction Mitigation: Adjust pH to stabilize intermediates (e.g., avoid carbamate hydrolysis at high pH) or use scavengers for reactive byproducts .
- In Situ Monitoring: Real-time reaction tracking via FT-IR or Raman spectroscopy to detect transient intermediates .
Advanced: How can computational models guide the design of derivatives with enhanced bioactivity?
Answer:
- QSAR Modeling: Correlate structural descriptors (e.g., LogP, polar surface area) with inhibitory activity using partial least squares regression .
- Pharmacophore Mapping: Identify essential moieties (e.g., pyrrolidine ring, fluorobenzoyl group) for target engagement .
- ADMET Prediction: Tools like SwissADME predict bioavailability, blood-brain barrier permeability, and toxicity .
Basic: What are the best practices for handling and storing this compound in a laboratory setting?
Answer:
- Storage: Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis of the carbamate group .
- Safety: Use gloves and goggles; avoid inhalation (risk assessed via SDS data showing non-hazardous classification) .
- Waste Disposal: Neutralize with dilute HCl before incineration to degrade reactive intermediates .
Advanced: How does the stereochemistry at the pyrrolidine ring influence biological activity?
Answer:
- Enantiomer-Specific Activity: Compare (S)- and (R)-isomers via chiral HPLC separation and in vitro testing (e.g., IC₅₀ differences in enzyme inhibition) .
- Structural Dynamics: Circular dichroism (CD) or X-ray crystallography to correlate conformation with target binding .
Advanced: What role does the cyclopropyl group play in stabilizing the compound’s structure?
Answer:
- Steric Hindrance: The cyclopropane ring restricts rotation, enhancing rigidity and improving binding specificity to hydrophobic pockets .
- Metabolic Stability: Reduces oxidative metabolism by cytochrome P450 enzymes, as shown in hepatic microsome assays .
Basic: How can researchers validate the compound’s stability under physiological conditions?
Answer:
- pH Stability Tests: Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Plasma Stability: Expose to human plasma at 37°C; quantify intact compound over 24 hours using LC-MS .
Advanced: What are emerging applications in drug discovery beyond enzyme inhibition?
Answer:
- PROTAC Development: Use as a warhead to recruit E3 ubiquitin ligases for targeted protein degradation .
- Fluorescent Probes: Conjugate with dyes (e.g., FITC) for imaging receptor localization in live cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
